2-Acetamidophenol 2-Acetamidophenol 2-acetamidophenol is a member of the class of phenols that is 2-aminophenol in which one of the hydrogens attached to the amino group has been replaced by an acetyl group. A positional isomer of paracetamol which possesses anti-inflammatory, anti-arthritic and anti-platelet aggregation properties. It has a role as a platelet aggregation inhibitor, an anti-inflammatory agent, a xenobiotic metabolite, an apoptosis inducer, an antineoplastic agent and an antirheumatic drug. It is a member of phenols and a member of acetamides.
2-Acetamidophenol is a natural product found in Huperzia serrata and Streptomyces xanthophaeus with data available.
Brand Name: Vulcanchem
CAS No.: 614-80-2
VCID: VC21347854
InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
SMILES: CC(=O)NC1=CC=CC=C1O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Acetamidophenol

CAS No.: 614-80-2

Cat. No.: VC21347854

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Acetamidophenol - 614-80-2

CAS No. 614-80-2
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name N-(2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Standard InChI Key ADVGKWPZRIDURE-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1O
Canonical SMILES CC(=O)NC1=CC=CC=C1O
Appearance Dark Brown Solid
Melting Point 205-209 °C

Chemical Properties and Identification

2-Acetamidophenol is characterized by specific chemical and physical properties that define its behavior in various applications. The compound is identified through multiple chemical identifiers and exhibits distinct physical characteristics.

Chemical Identifiers

2-Acetamidophenol is precisely identified through various chemical nomenclature systems and registry numbers as detailed below:

ParameterDetails
CAS Number614-80-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
IUPAC NameN-(2-hydroxyphenyl)acetamide
InChI KeyADVGKWPZRIDURE-UHFFFAOYSA-N
SMILESCC(=O)NC1=CC=CC=C1O
European Community Number210-396-9

The compound is also registered under multiple synonyms including 2'-Hydroxyacetanilide, o-hydroxyacetanilide, 2-acetaminophenol, and orthocetamol .

Physical Properties

2-Acetamidophenol exhibits specific physical characteristics that are important for its handling, processing, and application in various contexts:

PropertyValue
AppearanceOff-white to beige to brown powder
Melting Point205-210°C (literature), 204-214°C (commercial specifications)
Boiling Point273.17°C (estimated)
Density1.2023 (estimated)
Refractive Index1.5810 (estimated)
SolubilitySlightly soluble in DMSO and methanol; soluble in hot water and ethanol; slightly soluble in cold water; insoluble in water
pKa9.35±0.35 (predicted)

The compound is typically available as a powder ranging from off-white to brown in color .

Stability and Compatibility

2-Acetamidophenol is generally stable under normal conditions but has specific incompatibilities that should be considered for safe handling:

ConditionDetails
StabilityStable under recommended storage conditions
Incompatible MaterialsStrong oxidizing agents, chloroformates, acids, acid chlorides, acid anhydrides
Recommended StorageRoom temperature, inert atmosphere, keep in dark place
Shelf Life3 years when properly stored

Proper storage in closed containers at ambient temperature with protection from direct sunlight is recommended to maintain stability .

Synthesis and Preparation

The preparation of 2-Acetamidophenol involves a straightforward reaction sequence using readily available starting materials:

Synthetic Method

The standard preparation method involves the acetylation of 2-aminophenol:

  • Mix 2-aminophenol with acetic acid and acetic anhydride until crystals appear

  • Heat the mixture directly on a flame until completely dissolved

  • Stop heating and allow cooling

  • Dilute with water to precipitate crystals

  • Filter and dry the precipitate

  • Recrystallize from 70-80°C ethanol to obtain pure 2-acetamidophenol

This method allows for the efficient synthesis of 2-acetamidophenol with high purity for various applications.

ParameterEffect of 2-AAP Treatment
Total Cholesterol (TC)Decreased
Triglycerides (TG)Decreased
Low-Density Lipoprotein Cholesterol (LDL-C)Decreased
High-Density Lipoprotein Cholesterol (HDL-C)Elevated
Malondialdehyde (MDA)Decreased
Total Superoxide Dismutase (T-SOD)Elevated

The compound significantly improved intravascular macrophage aggregation and enhanced blood flow in the model organisms .

Antioxidant Properties

2-Acetamidophenol exhibits potent antioxidant properties that contribute to its therapeutic potential:

  • Enhanced catalase (CAT) activity in zebrafish by approximately two times at a concentration of 80 μM

  • Significantly reduced malondialdehyde (MDA) levels in vivo compared to control groups (0.380 ± 0.007 versus 0.527 ± 0.022 [mean ± SEM]; p < 0.01)

  • Alleviated intracellular reactive oxygen species (ROS) and ferrous ion accumulation in cellular models

  • Increased glutathione peroxidase 4 (GPX4) viability

Impact on Ferroptosis Pathway

Transcriptome analyses and gene expression validation revealed that 2-AAP regulates the ferroptosis pathway through multiple mechanisms:

  • Upregulation of genes related to glutathione (GSH) synthesis and transport, including gclc, gclm, gss, and gpx4a

  • Enhanced expression of genes involved in iron ion storage and transportation, such as fpn1, fth, and g6pd

  • Dramatic regulation of both ferroptosis and glutathione metabolic pathways

Applications and Uses

2-Acetamidophenol has several established and potential applications across different sectors.

Industrial Applications

The compound serves as a raw material for the manufacture of various industrial organic chemicals .

Pharmaceutical Applications

In the pharmaceutical industry, 2-acetamidophenol has multiple roles:

  • Identified as an acetaminophen (paracetamol) impurity in quality control processes

  • Used as a pharmaceutical secondary standard for application in quality control

  • Provides pharmaceutical laboratories and manufacturers with a cost-effective alternative to the preparation of in-house working standards

  • Under investigation as a potential therapeutic agent for atherosclerosis and other inflammatory conditions

Research Applications

The compound is widely used in scientific research:

  • As a model compound for studying positional isomers of acetaminophen

  • In investigations of anti-inflammatory mechanisms

  • For studies on atherosclerosis and lipid metabolism

  • In research on the ferroptosis pathway and oxidative stress

SupplierCatalog NumberQuantityPurityPrice Range (USD)
Thermo Scientific ChemicalsB21264.1425g, 100g≥96.0%$31.70 (25g)
Fisher ScientificAC102310250, AC10231100025g, 100g97%$50.90-$145.80
APExBIOC6849500mg, 1gNot specified$55.00-$77.00
GlpBioGC60468VariousNot specifiedNot listed

The compound is typically supplied in plastic bottles with appropriate packaging to maintain stability .

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